molecular formula C23H32O4 B011536 methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate CAS No. 103596-05-0

methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate

Cat. No.: B011536
CAS No.: 103596-05-0
M. Wt: 372.5 g/mol
InChI Key: FQTXLEJDKGILIT-HTSURARHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C23H32O4 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Pregnanes - Pregnatrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

103596-05-0

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate

InChI

InChI=1S/C23H32O4/c1-14-5-7-17(24)13-16(14)6-8-18-20-10-9-19(15(2)22(26)27-4)23(20,3)12-11-21(18)25/h5,7,13,15,18-20,24H,6,8-12H2,1-4H3/t15?,18-,19+,20-,23+/m0/s1

InChI Key

FQTXLEJDKGILIT-HTSURARHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)O)CC[C@H]2[C@@H]3CC[C@@H]([C@]3(CCC2=O)C)C(C)C(=O)OC

SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2=O)C)C(C)C(=O)OC

Canonical SMILES

CC1=C(C=C(C=C1)O)CCC2C3CCC(C3(CCC2=O)C)C(C)C(=O)OC

Synonyms

M-3-HOSDC
methyl 3-hydroxy-9-oxo-9,10-seco-23,24-dinor-1,3,5(10)-cholatrienoate

Origin of Product

United States

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